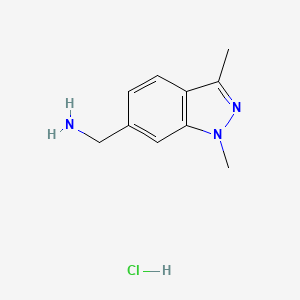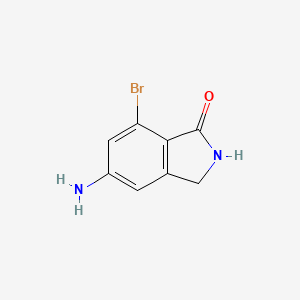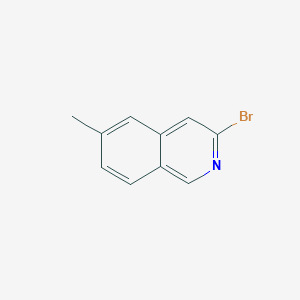
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is a chemical compound with the molecular formula C10H13N3·HCl. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize metal-catalyzed reactions to minimize byproducts and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Applications De Recherche Scientifique
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-6-methanamine, 1,3-dimethyl-: A closely related compound with similar structural features.
N,N-Dimethyl(pyrrolidin-3-yl)methanamine hydrochloride: Another compound with a methanamine group but different core structure.
Uniqueness
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is unique due to its specific indazole core and methanamine substitution, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14ClN3 |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
(1,3-dimethylindazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7;/h3-5H,6,11H2,1-2H3;1H |
Clé InChI |
DXTFXZLAKDGLCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=CC(=C2)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)



![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)




![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
